3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound characterized by the presence of a bromine atom and an imidazole moiety attached to a pyridine ring. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure comprises a bromine atom at the 3-position and a 1-methyl-1H-imidazol-2-yl group at the 5-position of the pyridine ring, contributing to its unique chemical properties.
The chemical information for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be found in various chemical databases such as PubChem, where it is cataloged under specific identifiers including its molecular formula and weight. The compound's unique identifiers include a CAS number and other relevant data for researchers and chemists.
This compound is classified under heterocyclic compounds, specifically as a pyridine derivative. Pyridines are aromatic compounds containing a nitrogen atom in the ring, which significantly influences their reactivity and interactions with biological systems.
The synthesis of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be achieved through various methods, including:
The synthesis typically involves heating the reactants in a solvent at elevated temperatures to promote reaction kinetics. The reaction conditions, including temperature, time, and concentration, are critical for optimizing yield and purity.
The molecular structure of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be represented with the following details:
The compound's structure features:
This configuration contributes to its potential reactivity and interaction with various biological targets.
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can engage in several chemical reactions:
These reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to achieve optimal yields.
The mechanism of action for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine primarily involves:
Kinetic studies may provide insights into reaction rates and mechanisms, revealing how structural features influence reactivity.
Key physical properties include:
Chemical properties encompass:
Relevant data may include melting point, boiling point, and spectral data (NMR, IR) for characterization purposes.
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:
This compound exemplifies how modifications to heterocyclic frameworks can lead to significant advancements in drug discovery and material science.
The molecular architecture of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (C₉H₈BrN₃, MW 238.08 g/mol) exhibits critical features driving its pharmaceutical relevance:
Table 1: Fundamental Physicochemical Properties
Property | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₉H₈BrN₃ | Elemental Analysis |
Molecular Weight | 238.08 g/mol | Mass Spectrometry |
Boiling Point | 378.8 ± 52.0 °C | Predicted |
Density | 1.56 ± 0.1 g/cm³ | Predicted |
pKa | 4.47 ± 0.25 | Predicted |
Dipole Moment | High (Pyridine-Imidazole synergy) | Computational Analysis |
Electronic Features: The conjugated system displays a high dipole moment (pyridine: 2.2 Debye; imidazole: 3.7–4.5 Debye) that enhances target binding through dipole-dipole interactions and π-stacking with aromatic residues in enzyme active sites. The bromine atom inductively withdraws electrons from the pyridine ring while the methyl group donates electrons to the imidazole, creating polarized regions for selective molecular recognition [1] [5].
Bromine as Synthetic Vector: The C-Br bond enables Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) for biaryl or alkyne-functionalized derivatives. This reactivity underpins structure-activity relationship (SAR) exploration in drug discovery pipelines, particularly for kinase inhibitors where steric bulk at this position modulates selectivity [6] [9].
"Magic Methyl" Effects: N-Methylation of imidazole enhances metabolic stability by blocking oxidative metabolism at this position and induces subtle conformational shifts that optimize binding pocket occupancy. Studies indicate methylated analogs exhibit 10–100-fold potency increases in some pharmacological contexts due to hydrophobic enclosure and desolvation effects [5] [9].
Table 2: Impact of Substituents on Molecular Interactions
Structural Feature | Role in Molecular Recognition | Biological Consequence |
---|---|---|
Pyridine N-atom | Hydrogen bond acceptor; Metal coordination | Anchors to kinase hinge regions |
Imidazole Ring | Dual H-bond donor/acceptor capability | Binds catalytic residues in enzymes |
Bromine at C3 | Halogen bonding with carbonyl oxygens | Enhances binding affinity |
N-Methyl Group | Hydrophobic enclosure; Conformational lock | Reduces off-target activity |
Systematic naming of this hybrid compound follows hierarchical IUPAC conventions prioritizing the pyridine backbone:
Alternative naming approaches include functional class nomenclature ("5-(1-Methylimidazol-2-yl)-3-bromopyridine") and CAS inverted naming ("Pyridine, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)-"). Key identifiers include:
Table 3: Nomenclature Systems and Representations
Representation Type | Identifier | System |
---|---|---|
IUPAC Systematic Name | 3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine | Current Nomenclature |
CAS Registry Number | 1368049-50-6 | Chemical Abstracts Service |
SMILES | Cn1ccnc1-c1cncc(Br)c1 | Simplified Line Notation |
Molecular Formula | C₉H₈BrN₃ | Empirical Composition |
Brominated pyridines have evolved from synthetic curiosities to indispensable intermediates in targeted therapy development. Key milestones include:
Early Applications (1990s–2000s): Bromopyridines served as precursors for nucleoside analogs and antibiotic scaffolds. The advent of Pd-catalyzed cross-coupling revolutionized their utility, enabling efficient C–C and C–N bond formation in complex molecule synthesis [6] [9].
Kinase Inhibitor Renaissance (2010–Present): Brominated pyridine-imidazole cores became pivotal in c-Met and B-RAF inhibitor development. Compound 31 (c-Met IC₅₀ = 12.8 nmol/L) exemplifies this evolution, where the bromopyridine intermediate enabled late-stage diversification critical for achieving >78-fold selectivity over 16 tyrosine kinases [2]. Similarly, 4-(imidazol-5-yl)pyridine derivatives with bromo substituents yielded nanomolar-potency B-RAFV600E/p38α inhibitors (e.g., 10c; GI₅₀ = 70 nM against melanoma) [7].
Contemporary "Magic Methyl" Synergy: Strategic N-methylation of imidazole rings in bromopyridine hybrids has addressed metabolic liabilities while enhancing potency. This approach underpins FDA-approved agents like tazemetostat, where methylation-induced conformational restriction improved EZH2 binding affinity by >10-fold compared to unmethylated precursors [5] [9].
Table 4: Evolution of Brominated Pyridine-Imidazole Therapeutics
Era | Therapeutic Focus | Key Advance | Representative Agent |
---|---|---|---|
1990–2000 | Antibacterial Agents | Suzuki coupling for biaryl synthesis | Cinoxacin analogs |
2005–2015 | Kinase Inhibitors | Halogen bonding optimization in ATP sites | c-Met inhibitors (e.g., 31) |
2015–Present | Epigenetic Modulators | Methylation-driven conformational control | Tazemetostat derivatives |
Future Trends | Covalent Inhibitors | Bromine-to-ethynyl conversion for warhead tethering | PROTACs / covalent kinase inhibitors |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4